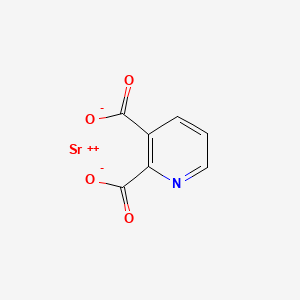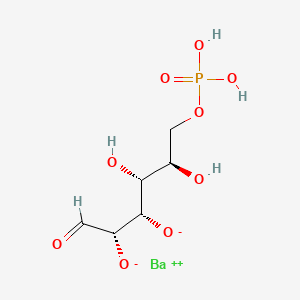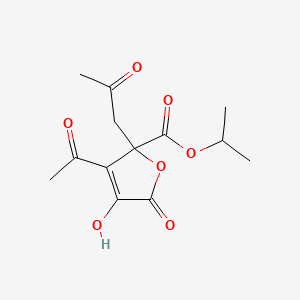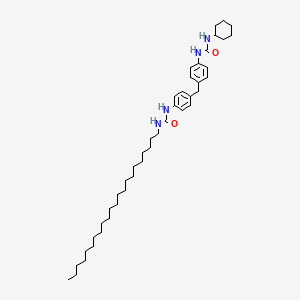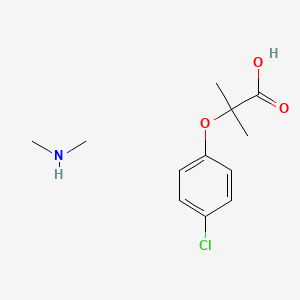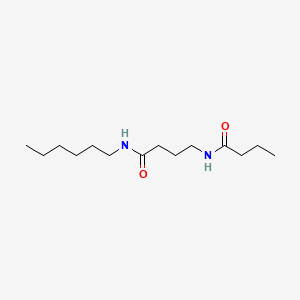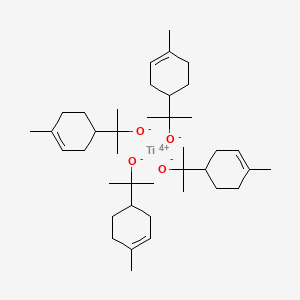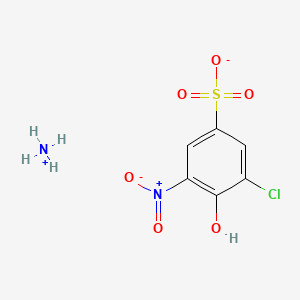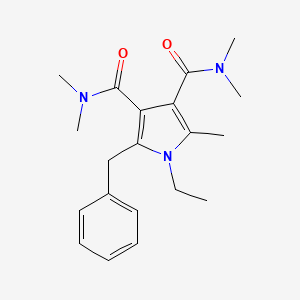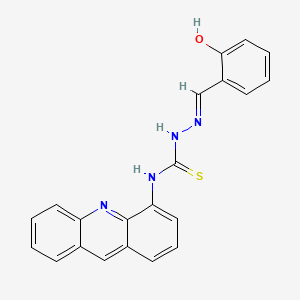
Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound consists of a methylene bridge connecting two trichlorophenolate groups, with potassium and sodium ions balancing the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 3,4,6-trichlorophenol in an appropriate solvent.
- Add formaldehyde and a base (sodium hydroxide or potassium hydroxide) to the solution.
- Heat the mixture to a specific temperature (usually around 60-80°C) and maintain it for a certain period.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other separation methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms in the compound.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Less chlorinated phenol derivatives.
Substitution: Phenolic compounds with various functional groups replacing chlorine atoms.
Scientific Research Applications
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial and antifungal effects. The molecular targets include membrane proteins and enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Sodium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate: Used as a nucleating agent in polymer production.
Potassium 2,2’-methylene-bis(4,6-di-tert-butylphenyl) phosphate: Similar to the sodium variant but with different solubility and reactivity properties.
Uniqueness
Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of potassium and sodium ions provides unique solubility and reactivity characteristics compared to other similar compounds.
Properties
CAS No. |
85204-37-1 |
|---|---|
Molecular Formula |
C13H4Cl6KNaO2 |
Molecular Weight |
467.0 g/mol |
IUPAC Name |
potassium;sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.K.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI Key |
XVLKPLNXFKHPPI-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


